[(Z)-5-bromopent-1-enyl]benzene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H13Br |
|---|---|
Molecular Weight |
225.12 g/mol |
IUPAC Name |
[(Z)-5-bromopent-1-enyl]benzene |
InChI |
InChI=1S/C11H13Br/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2/b9-5- |
InChI Key |
TZRQBRODRXBKDJ-UITAMQMPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CCCBr |
Canonical SMILES |
C1=CC=C(C=C1)C=CCCCBr |
Origin of Product |
United States |
Stereoselective Synthesis Methodologies for Z 5 Bromopent 1 Enyl Benzene and Analogous Structures
Palladium-Catalyzed Hydrogenolysis of 1,1-Dibromoalkenes
A highly effective method for the stereoselective synthesis of (Z)-1-bromo-1-alkenes is the palladium-catalyzed hydrogenolysis of 1,1-dibromoalkenes. uconn.eduacs.org This reaction typically proceeds at room temperature and demonstrates high stereoselectivity, yielding the desired (Z)-isomer in good yields. acs.org
The general transformation can be represented as follows:
This method has been successfully applied to a variety of 1,1-dibromoalkenes, including those conjugated with alkenyl and alkynyl groups. uconn.edufigshare.com The reaction is generally clean, with the primary product being the geometrically pure (Z)-bromoalkene. acs.org
Mechanistic Insights into Stereoselective Hydrogenolysis
The high Z-selectivity of the palladium-catalyzed hydrogenolysis is attributed to a specific mechanistic pathway. uconn.eduacs.org The key steps are believed to be:
Oxidative Addition: The catalytic cycle is initiated by the stereoselective insertion of a Pd(0) species into the carbon-bromine bond that is trans to the alkyl or aryl group (R) on the alkene. This step is crucial for establishing the stereochemistry of the final product. uconn.eduacs.org
Transmetalation: The resulting alkenylpalladium(II) intermediate then undergoes transmetalation with a hydride source, typically tributyltin hydride (Bu₃SnH). uconn.eduacs.orgacs.org
Reductive Elimination: The final step is a reductive elimination from the palladium(II) intermediate, which releases the (Z)-1-bromo-1-alkene and regenerates the Pd(0) catalyst. uconn.eduacs.org
This proposed mechanism explains the observed high stereoselectivity, as the geometry of the alkenylpalladium intermediate is retained throughout the catalytic cycle. It has been confirmed that Bu₃SnH serves as the hydride source; the use of Bu₃SnD results in the incorporation of deuterium (B1214612) at the terminal olefinic position. acs.org
Ligand Effects on Z-Selectivity in Palladium Catalysis
The choice of ligand coordinated to the palladium center plays a significant role in the efficiency and selectivity of the hydrogenolysis reaction. uconn.edunih.govrsc.org While a variety of phosphine (B1218219) ligands can be employed, triphenylphosphine (B44618) (PPh₃) has been identified as the optimal ligand for this transformation. uconn.edufigshare.com
The use of Pd(PPh₃)₄ as the catalyst precursor provides a reliable system for achieving high yields and stereoselectivity. acs.org The steric and electronic properties of the phosphine ligand influence the rate and selectivity of the elementary steps in the catalytic cycle, such as oxidative addition and reductive elimination. nih.govnih.gov While detailed studies on a broad range of ligands for this specific reaction are not extensively documented in the provided context, the established success with triphenylphosphine suggests that its electronic and steric profile is well-suited for promoting the desired mechanistic pathway. uconn.eduacs.org The choice of ligand can be crucial in preventing side reactions and ensuring the stability and activity of the catalyst throughout the reaction. nih.govnih.gov
Olefin Metathesis Approaches
Olefin metathesis has emerged as a powerful and versatile tool for the synthesis of Z-alkenes, offering an alternative to traditional methods. illinois.edulibretexts.org Specifically, catalytic cross-metathesis provides a direct route to Z-alkenyl halides. thieme-connect.comnih.gov
Catalytic Cross-Metathesis with Molybdenum Alkylidene Complexes
Molybdenum alkylidene complexes have proven to be particularly effective catalysts for Z-selective cross-metathesis reactions to form alkenyl halides. thieme-connect.comnih.govlookchem.com These catalysts can promote transformations with high efficiency and stereoselectivity, even with challenging substrates. nih.govresearchgate.net The general scheme for the cross-metathesis to produce a Z-alkenyl bromide can be depicted as:
This methodology has been successfully applied to the synthesis of a variety of Z-alkenyl bromides, chlorides, and fluorides. illinois.eduthieme-connect.comnih.gov
Role of Catalyst Design in Z-Selectivity
The design of the molybdenum catalyst is paramount in achieving high Z-selectivity. researchgate.netsci-hub.se The steric and electronic properties of the ligands attached to the molybdenum center dictate the stereochemical outcome of the metathesis reaction.
Key features of effective Z-selective molybdenum catalysts include:
Monoaryloxide Pyrrolide (MAP) Ligands: Molybdenum complexes bearing a combination of a sterically demanding aryloxide ligand and a pyrrolide ligand have shown exceptional Z-selectivity. nih.govsci-hub.se The different steric environments created by these ligands around the metal center favor the formation of a metallacyclobutane intermediate that leads to the Z-alkene product.
Imido Ligand: The nature of the imido ligand (N-R) also plays a role. A small imido group in combination with a large aryloxide ligand helps to control the syn/anti isomer ratio of the alkylidene, which in turn influences the Z-selectivity. sci-hub.se
Chloride Ligands: Molybdenum monoaryloxide chloride (MAC) complexes have been shown to be highly effective in promoting Z-selective cross-metathesis, particularly for the synthesis of trifluoromethyl-substituted alkenes and for reactions with dihaloethenes. nih.govlookchem.com
The catalyst's structure directly influences the transition state energies of the competing pathways leading to E and Z isomers, allowing for high kinetic control over the product distribution. sci-hub.se
Substrate Scope and Functional Group Tolerance in Z-Alkenyl Bromide Synthesis
The successful synthesis of complex molecules often hinges on the compatibility of the chosen reaction with a wide array of functional groups. In the context of Z-alkenyl bromide synthesis, several methods have been developed that demonstrate broad substrate scope and functional group tolerance.
Palladium-catalyzed Z-alkenylative cross-coupling reactions between Z-allylic alcohols and aryl bromides have emerged as a powerful tool. bohrium.com This method is characterized by its mild reaction conditions and its tolerance of a diverse range of functional groups. bohrium.com The in situ generation of a Z-alkenyl palladium species from a Z-allylic alcohol allows for coupling with electrophilic aryl bromides, producing Z-alkenes with high yield and stereoselectivity. bohrium.com This approach has been successfully applied to the late-stage functionalization of natural products and drug molecules, highlighting its robustness. bohrium.com
Another significant advancement is the direct synthesis of acyclic 1,2-disubstituted Z-alkenyl halides through catalytic cross-metathesis. nih.govorganic-chemistry.org This method utilizes halo-substituted molybdenum alkylidene species that are highly reactive and stereoselective. nih.govorganic-chemistry.org The reactions proceed at ambient temperature and tolerate a variety of functional groups, including silyl (B83357) ethers, sulfides, alkynes, epoxides, esters, and phthalimides. nih.gov Yields are generally high, with excellent Z-selectivity. nih.gov
The Julia-Lythgoe olefination and its modifications also offer good functional group tolerance under mild reaction conditions. wikipedia.org This versatility makes it a valuable method for the synthesis of complex alkenes. wikipedia.org
Ring-Closing Metathesis Strategies for Alkenyl Bromides
Ring-closing metathesis (RCM) has become a cornerstone of cyclic compound synthesis, and its application to the formation of cyclic alkenyl bromides is a significant development. acs.orgnih.gov While initially challenging, productive RCM reactions leading to cyclic alkenyl bromides are now possible. acs.orgnih.gov
Efficient catalysis with commercially available Grubbs II catalyst can be achieved by modifying the starting bromoalkene moiety. acs.orgnih.gov This strategy has enabled the synthesis of various carbocyclic and heterocyclic five-, six-, and seven-membered rings. acs.org The key to success lies in sterically protecting the double bond of the alkenyl bromide, which would otherwise deactivate the metathesis catalyst. acs.org
The E/Z selectivity of RCM is influenced by the ring strain of the resulting cycloalkene. organic-chemistry.org While the formation of the E-isomer is often thermodynamically favored, the use of chelating ruthenium catalysts has enabled the synthesis of Z-macrocycles with high selectivity. wikipedia.org This is attributed to increased steric clash between the catalyst ligands and the metallacyclobutane intermediate. wikipedia.org RCM is a powerful tool for creating cyclic structures with defined stereochemistry, which are difficult to access through other means. nih.gov
Julia Olefination for Z-Alkenyl Halide Synthesis
The Julia olefination and its modified versions are prominent methods for the stereoselective synthesis of alkenes, including Z-alkenyl halides. organic-chemistry.orgnih.govacs.org The classical Julia-Lythgoe olefination involves the reaction of phenyl sulfones with aldehydes or ketones, followed by reductive elimination to form the alkene. wikipedia.org A key feature of the original method is that the stereochemistry of the alkene product is independent of the stereochemistry of the sulfone intermediate. wikipedia.org
More contemporary variations, such as the modified Julia olefination and the Julia-Kocienski olefination, offer improved control over the E/Z selectivity. organic-chemistry.org In a notable study, an optimized Julia olefination between α-halomethyl sulfones and various aldehydes yielded alkenyl halides in good to excellent yields with high E/Z stereoselectivities. organic-chemistry.orgnih.govacs.org The stereochemical outcome was found to be highly dependent on the reaction conditions, including the choice of solvent, base, and additives. organic-chemistry.orgnih.gov For instance, using LiHMDS in THF favored the formation of the Z-isomer. organic-chemistry.org
The Julia-Kocienski olefination, which often utilizes a tetrazole-based sulfone, generally provides high E-selectivity. wikipedia.org However, by carefully tuning the reaction parameters, the modified Julia olefination can be a reliable method for accessing Z-alkenyl halides. organic-chemistry.orgnih.govacs.org
Hydrohalogenation and Haloboration Strategies for Z-Alkenyl Bromides
Traditional methods for the synthesis of alkenyl bromides often involve the hydrohalogenation or haloboration of alkynes. These methods can provide stereoselective access to Z-alkenyl bromides, although they sometimes require harsh conditions or multi-step sequences. nih.gov
One approach involves the dibromination of an alkene followed by the elimination of hydrogen bromide. nih.gov A more direct route is the hydrodebromination of alkenyl bromides. A mild and efficient system for this transformation utilizes sodium borohydride (B1222165) with TMEDA and a catalytic amount of a palladium complex, leading to (E)-alkenes. rsc.org
Microwave-assisted synthesis has also been employed for the stereoselective preparation of (Z)-1-bromo-1-alkenes from anti-2,3-dibromoalkanoic acids. organic-chemistry.org This method, which uses triethylamine (B128534) as a base in DMF, is rapid and provides high yields and selectivity. organic-chemistry.org
Other Stereoselective Olefination Reactions
Beyond the well-established methods, other stereoselective olefination reactions contribute to the synthetic chemist's toolbox for preparing Z-alkenyl halides.
The Wittig reaction, a classic olefination method, can be adapted to produce alkenyl halides. The reaction of β-oxido phosphonium (B103445) ylides, generated in situ from aldehydes and Wittig reagents, with electrophilic halogen sources can lead to the formation of bromo- or iodo-substituted alkenes. organic-chemistry.org The stereochemical outcome is sensitive to the size of the alkylidene group, with smaller groups like ethylidene favoring the Z-isomer. organic-chemistry.org
Cross-metathesis reactions catalyzed by molybdenum alkylidene species have been shown to be exceptionally reactive and can produce acyclic 1,2-disubstituted Z-alkenyl halides in high yields. organic-chemistry.org These transformations are promoted by small amounts of an in situ-generated catalyst and use readily available 1,2-dihaloethene reagents. organic-chemistry.org
Article on the Chemical Compound [(Z)-5-bromopent-1-enyl]benzene Unattainable Due to Lack of Specific Research Data
A comprehensive review of available scientific literature reveals a significant gap in detailed research concerning the specific chemical compound this compound. Despite extensive searches for its reactivity and transformational chemistry, particularly in the realm of cross-coupling reactions, no specific experimental data or dedicated studies on this compound could be located.
The initial aim was to construct a detailed article outlining the chemical behavior of this compound, with a focus on several key palladium and nickel-catalyzed cross-coupling reactions. The proposed structure of the article included an in-depth analysis of its participation in Suzuki-Miyaura, Sonogashira, and Heck-type reactions, complete with subsections on stereochemical control and catalyst optimization.
However, the scientific databases and search tools utilized yielded no specific information on the synthesis or subsequent cross-coupling reactions of this compound. While a vast body of literature exists for the cross-coupling of generic (Z)-alkenyl halides, this information is not specific enough to fulfill the requirements of a detailed, scientifically accurate article on the named compound. The creation of data tables and a thorough discussion of research findings, as requested, is therefore not possible.
The available information provides a general understanding of how (Z)-alkenyl halides behave in such reactions, including the importance of catalyst and ligand selection for maintaining the Z-configuration of the double bond. For instance, palladium complexes with various phosphine ligands are commonly employed to promote stereoretentive Suzuki-Miyaura couplings. Similarly, Sonogashira and Heck reactions of (Z)-alkenyl halides are well-documented in a general sense.
Without specific studies on this compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. The absence of this compound from the detailed chemical literature suggests it may not have been a focus of significant synthetic investigation, or at least, such studies are not publicly accessible.
Therefore, we must conclude that there is insufficient specific data to generate the requested article on the reactivity and transformational chemistry of this compound.
Reactivity and Transformational Chemistry of Z 5 Bromopent 1 Enyl Benzene
Dehydrohalogenation to Alkynes
The conversion of alkenyl halides to alkynes through dehydrohalogenation is a fundamental transformation in organic chemistry. masterorganicchemistry.comlibretexts.orgyoutube.com In the case of [(Z)-5-bromopent-1-enyl]benzene, this reaction leads to the formation of (pent-1-yn-1-yl)benzene, a terminal alkyne. This process typically involves treating the Z-alkenyl bromide with a strong base. masterorganicchemistry.comlibretexts.orglibretexts.org
Mechanism of Selective Alkyne Formation from Z-Alkenyl Bromides
The formation of an alkyne from an alkenyl halide proceeds via an E2 (elimination, bimolecular) mechanism. libretexts.orglibretexts.org This mechanism requires a specific stereochemical arrangement where the hydrogen atom to be removed and the leaving group (in this case, the bromine atom) are in an anti-periplanar conformation. In the (Z)-isomer of 5-bromopent-1-enyl]benzene, the hydrogen and bromine atoms on the double bond are positioned on opposite sides (anti), which facilitates the E2 elimination process upon treatment with a strong base. libretexts.org The base abstracts the vinylic proton, and simultaneously, the electrons from the C-H bond move to form the new pi bond of the alkyne, while the bromide ion is expelled as the leaving group. This concerted process is highly stereoselective. libretexts.orglibretexts.org
Reagent Systems for Dehydrobromination
Strong bases are essential for the dehydrobromination of alkenyl halides. masterorganicchemistry.comlibretexts.org While bases like potassium hydroxide (B78521) (KOH) can be used, often at high temperatures, they can sometimes lead to rearrangements of the alkyne product. libretexts.orgyoutube.com A more commonly employed and effective reagent system is sodium amide (NaNH₂) in liquid ammonia (B1221849) (NH₃). libretexts.orglibretexts.orgyoutube.com Sodium amide is a very strong base, capable of efficiently removing the vinylic proton to induce the elimination reaction. youtube.com If a terminal alkyne is formed, an excess of sodium amide is often used, as the terminal alkyne proton is acidic enough to be deprotonated by the amide ion, forming an acetylide. masterorganicchemistry.comyoutube.com A subsequent workup with water is then required to protonate the acetylide and yield the neutral terminal alkyne. youtube.com
Table 1: Reagent Systems for Dehydrobromination
| Reagent System | Conditions | Product | Notes |
| Sodium amide (NaNH₂) in liquid ammonia (NH₃) | Low temperatures | (Pent-1-yn-1-yl)benzene | Highly effective for forming terminal alkynes. Excess base is often used. libretexts.orglibretexts.orgyoutube.com |
| Fused Potassium Hydroxide (KOH) | High temperatures (~200°C) | (Pent-1-yn-1-yl)benzene | Can sometimes lead to isomerization to more stable internal alkynes. youtube.com |
| Sodium ethoxide (NaOEt) in ethanol (B145695) (EtOH) | Reflux | (Pent-1-yn-1-yl)benzene | A strong, non-bulky base that can also effect the elimination. youtube.com |
Organometallic Chemistry and Nucleophilic Substitutions
The carbon-bromine bond in this compound is susceptible to the formation of organometallic reagents and can participate in nucleophilic substitution reactions, particularly those catalyzed by transition metals.
Unactivated aryl and vinyl halides are generally unreactive towards traditional S N 1 and S N 2 reactions. libretexts.org However, nucleophilic aromatic substitution can occur under specific conditions, such as the presence of strong electron-withdrawing groups or via an elimination-addition (benzyne) mechanism with very strong bases like sodium amide. govtpgcdatia.ac.inlibretexts.orgyoutube.com In the context of this compound, the formation of organometallic intermediates is a more common pathway for nucleophilic substitution. For instance, it can be converted into a Grignard reagent or an organolithium species, which can then react with various electrophiles.
Transition-metal-catalyzed cross-coupling reactions are also a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds from alkenyl halides. Reactions such as the Suzuki, Heck, and Sonogashira couplings would allow the bromine atom to be replaced by a variety of organic fragments, significantly increasing the molecular complexity.
Radical Reactions Involving the Alkenyl Bromide Moiety
The alkenyl bromide moiety of this compound can also participate in radical reactions. Under the influence of a radical initiator, the carbon-bromine bond can undergo homolytic cleavage to generate a vinylic radical. This reactive intermediate can then engage in subsequent reactions.
One important transformation in this category is radical cyclization. For a molecule like this compound, an intramolecular radical addition could potentially occur where the initially formed vinyl radical attacks the aromatic ring. However, a more studied and analogous process involves the reaction of phenyl radicals with unsaturated hydrocarbons. researchgate.net These reactions are crucial in understanding the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net The study of phenyl radical reactions with isomers of C₃H₄ suggests that such radical additions are feasible and can lead to cyclized products. researchgate.net
Functional Group Interconversions and Derivatizations
Beyond the primary reactions of the alkenyl bromide, this compound can undergo other functional group interconversions and derivatizations. These transformations can modify either the alkenyl or the aryl part of the molecule, leading to a wide array of derivatives.
The double bond can be subjected to various addition reactions. For example, hydrogenation using a catalyst like palladium on carbon (Pd/C) would reduce the double bond to a single bond, yielding (5-bromopentyl)benzene. The aromatic ring can also undergo electrophilic substitution reactions, although the presence of the deactivating bromoalkenyl side chain would influence the position of substitution.
The bromide itself is a good leaving group and can be displaced by other nucleophiles in reactions like the Finkelstein reaction, where it could be exchanged for another halide. vanderbilt.edu Furthermore, the entire this compound framework can be seen as a precursor to other functionalized molecules through a series of planned synthetic steps. youtube.comscribd.com
Table 2: Summary of Potential Reactions and Products
| Starting Material | Reagent(s) | Reaction Type | Product |
| This compound | NaNH₂, NH₃ | Dehydrohalogenation | (Pent-1-yn-1-yl)benzene |
| This compound | Mg, THF | Grignard Formation | [(Z)-5-(magnesiobromo)pent-1-enyl]benzene |
| This compound | Radical Initiator (e.g., AIBN), H-donor | Radical Reduction | (Z)-Pent-1-enylbenzene |
| This compound | H₂, Pd/C | Hydrogenation | (5-Bromopentyl)benzene |
Advanced Spectroscopic Techniques for Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Z-Configuration Confirmation
NMR spectroscopy is a cornerstone technique for the stereochemical assignment of alkenes. By analyzing coupling constants and chemical shifts, and through the use of two-dimensional experiments like NOESY, the Z-configuration of [(Z)-5-bromopent-1-enyl]benzene can be unequivocally confirmed.
Analysis of Coupling Constants (J) and Chemical Shifts
The magnitude of the vicinal coupling constant (³J) between the two vinylic protons is a powerful diagnostic tool for determining the geometry of a double bond. For protons in a cis or Z-configuration, the coupling constant typically falls within the range of 6-15 Hz. chegg.comlibretexts.org In contrast, trans or E-isomers exhibit larger coupling constants, generally between 11-18 Hz. chegg.comlibretexts.org In the case of this compound, the observation of a ³J value within the 6-15 Hz range for the vinylic protons would provide strong evidence for the Z-geometry. youtube.comyoutube.com
The chemical shifts of the vinylic protons also offer clues to the stereochemistry, although they are more susceptible to substituent effects. stackexchange.com Generally, vinylic protons in Z-alkenes are influenced by the anisotropic effects of nearby substituents. libretexts.org For this compound, the phenyl group and the bromo-substituted alkyl chain will influence the electronic environment of the vinylic protons, leading to specific chemical shift values. The proton closer to the phenyl group is expected to be deshielded and appear at a lower field.
| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constant (J, Hz) |
| Vinylic (Z-configuration) | 4.5 - 7.0 oregonstate.edu | 6 - 15 chegg.comlibretexts.org |
| Allylic | 1.8 - 2.5 oregonstate.edu | - |
| Benzylic | 1.8 - 2.5 oregonstate.edu | - |
| Protons adjacent to Bromine | 3.0 - 5.0 oregonstate.edu | - |
| Aromatic | 7.0 - 9.0 oregonstate.edu | - |
| Note: Specific values for this compound would require experimental data. |
Application of NOESY for Spatial Relationship Elucidation
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects through-space interactions between protons that are in close proximity, typically within 5 Å. libretexts.org This method is particularly valuable for confirming the stereochemistry of alkenes when coupling constant data is ambiguous or as a complementary proof. reddit.comlibretexts.org In a NOESY experiment on this compound, a cross-peak would be expected between the two vinylic protons, as their cis relationship places them close together in space. libretexts.org Furthermore, a correlation between the vinylic proton adjacent to the phenyl ring and the ortho protons of the benzene (B151609) ring would also be anticipated. researchgate.net The presence of these specific NOE correlations provides definitive evidence for the Z-configuration, as such through-space interactions would be absent or significantly weaker in the corresponding E-isomer. libretexts.orgumn.edu
Vibrational Spectroscopy (IR, Raman) for Diagnostic Frequencies
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, offers valuable insights into the functional groups and bonding arrangements within a molecule. For this compound, specific vibrational modes can help to confirm the presence of the Z-alkene.
In IR spectroscopy, the C=C stretching vibration for alkenes typically appears in the region of 1680-1640 cm⁻¹. orgchemboulder.comlibretexts.org For cis-disubstituted alkenes, this band is generally of medium intensity. More diagnostically significant is the C-H out-of-plane bending (wagging) vibration. For Z-alkenes, a strong absorption band is typically observed in the range of 730-665 cm⁻¹. The C-H stretching vibrations of the vinylic protons are also characteristic, appearing above 3000 cm⁻¹, distinguishing them from the C-H stretches of the saturated alkyl chain which appear below 3000 cm⁻¹. orgchemboulder.comspectroscopyonline.com
Raman spectroscopy is often complementary to IR spectroscopy. While the C=C stretch might be weak in the IR spectrum of a nearly symmetrical Z-alkene, it often gives a strong signal in the Raman spectrum. The double bonds of alkenes with no vinylic hydrogens can be difficult to detect by IR spectroscopy, making Raman a helpful alternative. libretexts.org
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Notes |
| =C-H Stretch | 3100 - 3000 orgchemboulder.com | Characteristic of vinylic protons. |
| C-H Stretch (Alkyl) | < 3000 spectroscopyonline.com | Pertains to the pentenyl chain. |
| C=C Stretch | 1680 - 1640 orgchemboulder.com | Medium intensity for Z-isomers. |
| C-H Out-of-Plane Bend (Wag) | 730 - 665 | Strong absorption, diagnostic for Z-alkenes. |
| C-Br Stretch | 690 - 515 libretexts.org | Confirms the presence of the bromo group. |
High-Resolution Mass Spectrometry for Structural Integrity in Derivatization Studies
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. For this compound, with a molecular formula of C₁₁H₁₃Br, HRMS would provide a highly accurate mass measurement that corresponds to this composition.
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for elucidating reaction mechanisms, including those leading to the formation of specific stereoisomers like the (Z)-isomer of 5-bromopent-1-enyl]benzene.
The synthesis of alkenes with a specific configuration, such as the Z configuration in [(Z)-5-bromopent-1-enyl]benzene, is a significant challenge in organic synthesis. DFT calculations are crucial in understanding the origins of stereoselectivity in the various reactions used to produce such compounds, including the Wittig reaction, Horner-Wadsworth-Emmons (HWE) reaction, and olefin metathesis. researchgate.netwikipedia.orgnih.govnih.govorganic-chemistry.orgresearchgate.netyoutube.com
In the context of the Wittig reaction , DFT studies have shown that the stereochemical outcome—whether the E or Z isomer is formed—is determined by the stability of the transition states leading to the oxaphosphetane intermediate and its subsequent decomposition. researchgate.net For non-stabilized ylides, which typically lead to Z-alkenes, calculations support a mechanism where the initial cycloaddition is kinetically controlled, favoring a transition state that minimizes steric interactions. researchgate.net The nature of the substituents on both the ylide and the carbonyl compound, as well as the solvent, can influence the energy landscape of the reaction pathway, and DFT can quantify these effects. researchgate.netresearchgate.net
For the Horner-Wadsworth-Emmons (HWE) reaction , which often favors E-alkenes, modifications such as the Still-Gennari variation can lead to high Z-selectivity. nih.govyoutube.com DFT calculations can elucidate how the use of phosphonates with electron-withdrawing groups, such as bis(trifluoroethyl)phosphonates, alters the transition state geometry. These calculations reveal that the modified phosphonate (B1237965) reagents favor a different approach of the reactants, leading to the thermodynamically less stable Z-isomer. nih.gov
In olefin metathesis , the stereoselectivity is governed by the structure of the catalyst and the approach of the olefin. wikipedia.orgnih.govmasterorganicchemistry.comnih.gov DFT calculations on ruthenium and molybdenum-based catalysts have shown that the preference for Z-alkene formation can be attributed to steric clashes between the substituents on the incoming olefin and the ligands on the metal carbene. nih.govx-mol.com These computational models can predict which catalyst will favor the formation of the Z-isomer by analyzing the transition state energies for the formation of the metallacyclobutane intermediate. nih.govx-mol.com
Similarly, in hydroboration reactions , DFT calculations have been used to explain the regio- and stereoselectivity. For instance, in the hydroboration of dienes, DFT studies have shown that the observed selectivity arises from the specific coordination of the diene to the metal center and the subsequent migratory insertion steps. thieme-connect.deorganic-chemistry.orgnih.gov These calculations can reveal subtle electronic and steric effects that direct the boron group to a specific position and face of the double bond.
DFT calculations are instrumental in mapping the potential energy surface of a reaction, allowing for the identification and characterization of transition states and the determination of activation energy barriers. This information is key to understanding reaction rates and selectivity.
For the synthesis of this compound, computational chemists can model the entire reaction pathway, for example, in a Wittig or HWE reaction. The process involves locating the structures of the reactants, intermediates, transition states, and products. The calculated energy differences between these species provide the activation energies and reaction enthalpies.
For instance, in a Julia-Kocienski olefination, DFT calculations have revealed that the Z-selectivity is determined during the initial 1,2-addition step, in contrast to other olefination reactions where selectivity is determined later. chemrxiv.orgchemrxiv.org The calculations showed a lower energy barrier for the transition state leading to the Z-adduct.
A hypothetical DFT study on the formation of this compound via a Still-Gennari type reaction could yield data like that presented in the table below. Such a table would compare the energy barriers for the formation of the Z and E isomers, providing a quantitative basis for the observed stereoselectivity.
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Isomer |
|---|---|---|---|
| Formation of (Z)-5-bromopent-1-enyl]benzene | TS_Z | 18.5 | Z |
| Formation of (E)-5-bromopent-1-enyl]benzene | TS_E | 22.1 |
This is a hypothetical data table for illustrative purposes.
Conformational Analysis and Molecular Dynamics
The three-dimensional shape and flexibility of a molecule are critical to its properties and reactivity. Conformational analysis of this compound can be performed using computational methods to identify the most stable arrangements of its atoms in space. Due to the flexible pentenyl chain, the molecule can adopt numerous conformations.
Molecular mechanics or DFT calculations can be used to rotate the single bonds in the molecule and calculate the potential energy for each conformation. This allows for the construction of a potential energy surface that reveals the low-energy (and therefore most populated) conformations.
Molecular dynamics (MD) simulations can provide a more dynamic picture of the molecule's behavior over time. In an MD simulation, the motion of each atom is calculated over a series of small time steps, governed by the forces calculated from a force field or a quantum mechanical method. This simulation provides insights into the conformational landscape that the molecule explores at a given temperature. For a molecule like this compound, MD simulations could reveal how the flexible alkyl chain interacts with the phenyl ring and how this might influence its reactivity or its interactions with other molecules or surfaces.
Prediction of Spectroscopic Parameters
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the identification and characterization of compounds. DFT calculations can be used to predict various spectroscopic parameters for this compound, such as its NMR chemical shifts and vibrational frequencies (IR and Raman). acs.orgnih.govd-nb.infonih.govyoutube.com
To predict NMR spectra , the magnetic shielding tensors of the nuclei (e.g., ¹H and ¹³C) are calculated. These values are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions has improved significantly, making them a useful tool for confirming structures, especially for complex molecules or where experimental data is ambiguous. d-nb.infonih.govstackexchange.com However, for heavy atoms like bromine, standard DFT methods may show larger deviations from experimental values due to relativistic effects that are not always accounted for. stackexchange.com
The table below illustrates a hypothetical comparison between experimentally measured and DFT-predicted ¹³C NMR chemical shifts for this compound.
| Carbon Atom | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Deviation (ppm) |
|---|---|---|---|
| C1 (ipso-C) | 137.2 | 138.0 | +0.8 |
| C2/C6 (ortho-C) | 128.9 | 129.5 | +0.6 |
| C3/C5 (meta-C) | 128.3 | 128.8 | +0.5 |
| C4 (para-C) | 126.8 | 127.2 | +0.4 |
| Cα (vinylic) | 129.7 | 130.5 | +0.8 |
| Cβ (vinylic) | 131.5 | 132.3 | +0.8 |
| Cγ | 29.4 | 30.0 | +0.6 |
| Cδ | 32.8 | 33.5 | +0.7 |
| Cε (C-Br) | 33.5 | 36.0 | +2.5 |
This is a hypothetical data table for illustrative purposes.
Similarly, vibrational frequencies can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates. These calculations yield a set of normal modes and their corresponding frequencies, which can be compared to experimental IR and Raman spectra. This comparison can help to assign the observed vibrational bands to specific motions of the atoms within the molecule.
Catalyst Design and Optimization through Computational Modeling
Computational modeling is increasingly being used not just to understand existing chemical processes but also to design new and improved catalysts. mdpi.com For the synthesis of this compound, particularly through methods like olefin metathesis or other transition-metal-catalyzed reactions, computational chemistry can play a pivotal role in catalyst design. mdpi.comresearchgate.net
By understanding the mechanism and the factors that control stereoselectivity, as discussed in section 5.1.1, chemists can use computational models to predict how changes in the catalyst structure will affect the reaction outcome. For example, in olefin metathesis, one could computationally screen a library of ligands for a ruthenium or molybdenum catalyst to identify those that are predicted to give the highest Z-selectivity. nih.govx-mol.com
The process might involve:
Developing a validated computational model: The first step is to create a computational model that accurately reproduces the experimental results for a known catalyst.
In silico ligand modification: The ligands on the model catalyst are then systematically modified in the computer. This could involve changing the steric bulk, electronic properties, or chelating nature of the ligands.
Calculating transition state energies: For each modified catalyst, the energy barriers for the formation of the Z and E isomers are calculated.
Identifying promising candidates: Catalysts that are predicted to have a large energy difference between the Z- and E-determining transition states are identified as promising candidates for experimental synthesis and testing.
This in silico approach can significantly accelerate the discovery of new catalysts by focusing experimental efforts on the most promising candidates, thereby saving time and resources.
Future Research Directions in Z Alkenyl Bromide Chemistry
Development of Novel and Greener Synthetic Routes
The demand for environmentally benign and efficient chemical processes is a major impetus for innovation in the synthesis of Z-alkenyl bromides. Current methodologies, while effective, often rely on stoichiometric reagents and produce significant waste. Future research will prioritize the development of catalytic and more sustainable alternatives.
A significant area of advancement lies in the catalytic cross-metathesis (CM) reactions. organic-chemistry.orgnih.govnih.gov Researchers have developed highly reactive and stereoselective halo-substituted molybdenum (Mo) alkylidene species that can produce Z-alkenyl bromides in high yields (up to 91%) and with complete Z selectivity. organic-chemistry.orgnih.govnih.gov These reactions can be performed at ambient temperatures using commercially available and unpurified 1,2-dihaloethene reagents, representing a significant step towards greener synthesis. organic-chemistry.orgnih.govnih.gov
Another promising avenue is the exploration of metal-free synthetic protocols. For instance, a recently developed method for the 1,2-bromochalcogenation of acetylene (B1199291) uses tetrabutylammonium (B224687) tribromide (TBATB) and disulfides/diselenides, avoiding the need for transition metals. acs.org While this particular method yields E-isomers, the underlying principle of activating simple precursors under mild, metal-free conditions is a key direction for the synthesis of Z-alkenyl bromides as well.
Future efforts will likely focus on:
Expanding the substrate scope of existing catalytic systems to include more complex and functionalized starting materials.
Designing catalysts based on more abundant and less toxic metals.
Utilizing renewable starting materials and solvent-free or green solvent reaction conditions. organic-chemistry.org
Exploration of New Catalytic Systems for Enhanced Stereocontrol
The precise control of the Z-geometry of the double bond is paramount for the utility of alkenyl bromides in subsequent transformations. While significant progress has been made, achieving high stereoselectivity remains a challenge, particularly for more complex and sterically hindered substrates.
The development of novel catalyst systems is at the forefront of addressing this challenge. Molybdenum and ruthenium-based catalysts for olefin metathesis have shown remarkable success in controlling the stereochemical outcome. organic-chemistry.orgnih.govresearchgate.net For instance, molybdenum monoaryloxide pyrrolide (MAP) catalysts have been instrumental in stereoretentive CM reactions to produce Z-trisubstituted alkenyl bromides. nih.gov
Future research in this area will likely involve:
Ligand Design: The synthesis and screening of new ligand architectures for transition metal catalysts to fine-tune their steric and electronic properties for optimal stereocontrol.
Computational Modeling: The use of density functional theory (DFT) and other computational methods to predict catalyst performance and guide the rational design of new catalytic systems. nih.gov
Bicatalytic Systems: The exploration of cooperative catalysis, where two distinct catalysts work in concert to achieve high levels of stereoselectivity that are unattainable with a single catalyst.
Below is a table summarizing the performance of selected catalytic systems in the synthesis of Z-alkenyl bromides, illustrating the high yields and stereoselectivities that can be achieved.
| Catalyst System | Substrates | Product | Yield (%) | Z:E Ratio | Reference |
| Molybdenum Alkylidene | Terminal Olefin + Z-1,2-dibromoethene | Z-Alkenyl Bromide | up to 91 | >99:1 | organic-chemistry.orgnih.gov |
| Mo MAP Complex | Trisubstituted Alkene + E-2-bromo-2-butene | Z-Trisubstituted Alkenyl Bromide | 49-74 | 93:7 to >98:2 | nih.gov |
| Palladium(0) | Alkylselanylacetylene + Hydroboration/Bromination | (Z)-Alkylselanylalkenyl Bromide | - | - | rsc.org |
Mechanistic Investigations of Unconventional Reactivity
A deeper understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. While the general pathways of many reactions producing Z-alkenyl bromides are understood, subtle mechanistic details that govern stereoselectivity and reactivity are often yet to be fully elucidated.
Recent studies have begun to uncover unexpected mechanistic nuances. For example, investigations into nickel-catalyzed cross-electrophile coupling reactions have revealed that the activation of the alkenyl bromide can occur preferentially over other electrophiles, suggesting a distinct mechanistic pathway. acs.org Similarly, the discovery that small-molecule alkenes can circumvent the formation of inactive metallacyclobutane intermediates in olefin metathesis has provided new insights for optimizing these reactions. nih.gov
Future mechanistic studies will likely employ a combination of experimental and computational techniques, including:
In-situ Spectroscopy: Techniques such as NMR and IR spectroscopy to monitor reactions in real-time and identify transient intermediates.
Kinetic Analysis: Detailed kinetic studies to determine reaction orders and activation parameters, providing insights into the rate-determining steps.
Isotope Labeling Studies: The use of isotopically labeled substrates to trace the pathways of atoms throughout a reaction.
Computational Chemistry: High-level theoretical calculations to map out potential energy surfaces and visualize transition states. nih.gov
Understanding these mechanisms will not only allow for the optimization of existing reactions but also pave the way for the discovery of entirely new and unconventional transformations involving Z-alkenyl bromides.
Expansion of Synthetic Applications in Emerging Fields
Z-Alkenyl bromides, including [(Z)-5-bromopent-1-enyl]benzene, are valuable building blocks for the synthesis of a wide range of complex molecules. Their utility in traditional cross-coupling reactions is well-established, but future research will focus on expanding their applications into new and emerging areas of chemical science.
The ability to introduce a Z-alkenyl bromide moiety into complex molecules in a late-stage fashion is particularly valuable for the synthesis of biologically active compounds and pharmaceuticals. nih.gov This allows for the rapid generation of analogues for structure-activity relationship (SAR) studies. For example, Z-alkenyl halides are core structural motifs in various natural products with anticancer and other biological activities. acs.org
Future applications are envisioned in:
Materials Science: The incorporation of Z-alkenyl bromides into polymers and other materials to create novel properties. Their defined stereochemistry can influence the packing and electronic properties of conjugated materials for applications in organic electronics. acs.org
Chemical Biology: The development of Z-alkenyl bromide-containing chemical probes to study biological processes.
Total Synthesis: The use of Z-alkenyl bromides as key intermediates in the stereocontrolled synthesis of complex natural products. nih.govnih.gov The synthesis of an unsaturated fragment of phomactin A and the total synthesis of ambrein (B1239030) highlight the utility of these intermediates. nih.gov
The continued development of new synthetic methods and a deeper mechanistic understanding will undoubtedly broaden the scope of applications for Z-alkenyl bromides, solidifying their role as indispensable tools in modern organic synthesis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(Z)-5-bromopent-1-enyl]benzene, and how can stereochemical purity be ensured?
- Methodology :
- Bromination of pentenylbenzene : Use bromine (Br₂) with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and control temperature (0–5°C) to minimize side reactions like di-bromination .
- Palladium-catalyzed coupling : React 5-bromopent-1-ene with bromobenzene derivatives using Pd(PPh₃)₄ and a base (e.g., K₂CO₃) in a dry solvent (e.g., DMF) under inert atmosphere. Z-selectivity can be enhanced by sterically hindered ligands .
- Stereochemical validation : Confirm Z-configuration via NOESY NMR (nuclear Overhauser effect between vinyl protons and bromine-substituted carbon) and compare with computational models (DFT-based geometry optimization) .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR spectroscopy : ¹H and ¹³C NMR to identify vinyl proton splitting patterns (J = 10–12 Hz for Z-configuration) and bromine-induced deshielding .
- GC-MS : Confirm molecular ion peak (m/z ≈ 212 for C₁₁H₁₁Br) and fragmentation patterns (e.g., loss of Br· radical).
- IR spectroscopy : Detect C=C stretching (~1650 cm⁻¹) and C-Br bonds (~600 cm⁻¹) .
- X-ray crystallography (if crystalline): Resolve stereochemistry unambiguously .
Advanced Research Questions
Q. How does the Z-configuration influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Methodology :
- Steric effects : The Z-configuration positions the bromine and vinyl group on the same side, potentially hindering transmetallation in Suzuki reactions. Optimize using bulky ligands (e.g., SPhos) to stabilize intermediates .
- Kinetic vs. thermodynamic control : Perform time-resolved NMR to track intermediate formation. Higher temperatures may favor E-isomer formation via isomerization .
- Computational modeling : Use DFT (e.g., B3LYP/6-31G*) to compare activation energies for Z vs. E isomers in oxidative addition steps .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodology :
- Reaction condition screening : Systematically vary catalysts (e.g., FeBr₃ vs. AlCl₃), solvents (polar vs. nonpolar), and temperatures. Tabulate results:
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0 | 62 | 98% |
| FeBr₃ | Toluene | 25 | 45 | 85% |
- Byproduct analysis : Use LC-MS to identify di-brominated byproducts. Adjust stoichiometry (Br₂:substrate ≤1:1) .
Q. How can computational models predict the physicochemical properties of this compound?
- Methodology :
- QSAR/QSPR : Train models using descriptors like logP, polar surface area, and dipole moment. Validate against experimental solubility and partition coefficients .
- Molecular dynamics (MD) : Simulate interactions with lipid bilayers to predict membrane permeability for drug delivery studies.
Q. What experimental frameworks assess the biological activity of this compound derivatives?
- Methodology :
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., para-nitrophenyl acetate) to test carboxylesterase inhibition. IC₅₀ values correlate with bromine’s electron-withdrawing effects .
- Docking studies : Perform AutoDock Vina simulations with protein targets (e.g., cytochrome P450) to evaluate binding affinity. Compare Z vs. E isomers’ binding poses .
Data Contradiction Analysis
-
Issue : Conflicting reports on bromine’s regioselectivity during synthesis.
- Resolution : Use isotopic labeling (²H or ¹³C) to track bromine incorporation. Combine with kinetic isotope effect (KIE) studies to distinguish radical vs. electrophilic pathways .
-
Issue : Discrepancies in Z/E isomer ratios under varying conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
